tert-Butyl 2-((diphenylmethylene)amino)acetate
Overview
Description
tert-Butyl 2-((diphenylmethylene)amino)acetate is a chemical compound with varied applications in organic synthesis. It is known for its unique structural and chemical characteristics, making it a subject of interest in chemical research.
Synthesis Analysis
The synthesis of tert-Butyl 2-((diphenylmethylene)amino)acetate involves the reaction of derivatives of (diphenylmethylene-amino) acetic acid with various reagents. For instance, these derivatives react with carbon disulfide in the presence of bases like NaH and t-BuONa, leading to the formation of ketene dithioacetals after alkylation (Dölling et al., 1993).
Molecular Structure Analysis
The molecular structure of a derivative, Methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized by X-ray structure determination. This compound features a 2-aza-1,3-butadiene fragment with two well-localized double bonds and a significantly non-planar C=N-C=C group (Dölling et al., 1993).
Chemical Reactions and Properties
tert-Butyl 2-((diphenylmethylene)amino)acetate participates in various chemical reactions, including Michael additions and reaction with β-substituted α,β-unsaturated esters, leading to products like trans-3-substituted pyroglutamic acid ester (Cheng et al., 2023).
Physical Properties Analysis
While specific studies on the physical properties of tert-Butyl 2-((diphenylmethylene)amino)acetate are limited, related research indicates that similar compounds exhibit varied solubilities in organic solvents and can form transparent, tough, and flexible films (Li et al., 2016).
Chemical Properties Analysis
The compound's chemical properties are influenced by its functional groups. For example, the presence of the tert-butyl group can impart significant reactivity and stability to the molecule, as observed in similar compounds (Ogasa et al., 2023).
Scientific Research Applications
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Organic Synthesis
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Pharmaceuticals
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Agrochemicals
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Dyestuff Fields
Safety And Hazards
While specific safety and hazard information for “tert-Butyl 2-((diphenylmethylene)amino)acetate” is not readily available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Vapors may form explosive mixtures with air and containers may explode when heated6.
Future Directions
As an intermediate for organic syntheses, “tert-Butyl 2-((diphenylmethylene)amino)acetate” has potential applications in the development of new chemical compounds2. Its use in the synthesis of unsaturated α-amino acids suggests potential applications in drug design and other areas of chemistry4.
properties
IUPAC Name |
tert-butyl 2-(benzhydrylideneamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHDPXQDVKNPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350810 | |
Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((diphenylmethylene)amino)acetate | |
CAS RN |
81477-94-3 | |
Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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